Fluorescein monophosphate

Description

Historical Trajectory of Fluorescein (B123965) Derivatives as Research Tools

The story of fluorescein begins in 1871 with its first synthesis by the German chemist Adolf von Baeyer, who created the dye by condensing resorcinol (B1680541) and phthalic anhydride. biotium.comiscientific.orgresearchgate.net Initially recognized for its intense yellow-green fluorescence, its potential for biological research was not realized for several decades. biotium.com A significant breakthrough occurred in 1941 when American physician Albert Coons demonstrated that fluorescein could be attached to antibodies to visualize bacterial antigens in tissue samples. biotium.com This pioneering work established the field of immunofluorescence and showcased the immense potential of using fluorescein derivatives as molecular labels. biotium.com

Over the years, the inherent properties of fluorescein—including its high quantum yield, chemical stability, and pH sensitivity around physiological ranges—made it an ideal scaffold for creating new biological probes. mdpi.comannualreviews.orgencyclopedia.pub Chemists began to synthesize a wide array of fluorescein derivatives by modifying its core structure to add reactive functional groups like isothiocyanates (FITC) and carboxylic acids (carboxyfluorescein). encyclopedia.pub These modifications allowed for the covalent attachment of fluorescein to various biomolecules, including proteins and nucleic acids, turning them into fluorescent tracers for a multitude of applications, from microscopy to diagnostics. encyclopedia.pubnih.govnih.gov The development of probes for specific biological activities, such as enzymatic cleavage, marked a new era in the application of these dyes, leading directly to the creation of substrates like fluorescein monophosphate. researchgate.netmdpi.com

Role of Phosphate (B84403) Modification in Fluorophore Functionality for Research

The modification of fluorophores with phosphate groups is a key strategy for designing enzyme-responsive probes. mdpi.comwiley.com Attaching a phosphate group to a fluorescent molecule often quenches its fluorescence. researchgate.net This phosphoester can then be designed as a specific substrate for phosphatase enzymes. When a phosphatase enzyme encounters the substrate, it catalyzes the hydrolysis of the phosphate group, cleaving the P-O bond. nih.gov This cleavage releases the original, unmodified fluorophore, thereby restoring its fluorescence.

In the context of fluorescein, this principle is applied to create fluorogenic phosphatase substrates. This compound (FMP) and the related compound Fluorescein diphosphate (B83284) (FDP) are esters of fluorescein that are essentially non-fluorescent or only weakly fluorescent. medkoo.cominterchim.fr When a phosphatase enzyme cleaves the phosphate group(s), the highly fluorescent parent molecule, fluorescein, is liberated. medkoo.com The rate of this enzymatic reaction can be monitored in real-time by measuring the increase in fluorescence intensity, which directly corresponds to the enzyme's activity.

This approach has proven highly effective for assaying various phosphatases, including protein tyrosine phosphatases (PTPs), alkaline phosphatases, and acid phosphatases. interchim.frnih.govnih.gov While FDP has been widely used, its hydrolysis occurs in two sequential steps: FDP is first converted to the weakly fluorescent FMP, which is then hydrolyzed to the highly fluorescent fluorescein. medkoo.comnih.govnih.gov This two-step process can complicate kinetic analyses. nih.govnih.gov To address this, novel this compound derivatives have been synthesized to act as single-step substrates, providing a more direct and simplified assay for phosphatase activity. nih.gov

Conceptual Framework for Fluorogenic Substrates in Modern Biochemistry

Fluorogenic substrates are molecules specifically engineered to transition from a non-fluorescent (or weakly fluorescent) state to a highly fluorescent state upon interaction with a particular enzyme. scbt.com This "off-on" switch mechanism is a cornerstone of modern enzyme assays, offering high sensitivity and the ability to perform real-time measurements. nih.govscbt.com The fundamental principle involves masking the fluorescence of a dye with a chemical group that can be selectively removed by the target enzyme. researchgate.net

This compound serves as a classic example of this framework. The phosphate group acts as the quenching, enzyme-labile moiety. In its phosphorylated form, the molecule is a substrate with minimal fluorescence. Upon enzymatic dephosphorylation by a phosphatase, the fluorescent product, fluorescein, is generated. The resulting fluorescence signal is directly proportional to the amount of product formed, and its rate of appearance is a measure of the enzyme's catalytic rate. nih.govnih.gov

This conceptual framework is invaluable for several reasons:

High Sensitivity: The appearance of a signal against a very low background allows for the detection of minute amounts of enzyme activity. google.com

Continuous Monitoring: The reaction can be monitored continuously in real-time, enabling detailed kinetic studies of enzyme function, including the determination of parameters like Kₘ and kcat. nih.govscbt.com

High-Throughput Screening (HTS): The simplicity and sensitivity of fluorogenic assays make them easily adaptable to multi-well plate formats, which is essential for screening large libraries of compounds to find enzyme inhibitors or activators. scbt.comnih.gov

The application of fluorogenic substrates like FMP has revolutionized the study of enzyme kinetics and has become an indispensable tool in drug discovery and diagnostics. scbt.com

Research Findings on this compound Derivatives

Detailed kinetic studies have been performed on various this compound derivatives to evaluate their efficacy as substrates for specific protein tyrosine phosphatases (PTPs). The data below highlights the Michaelis-Menten constant (Kₘ) and the catalytic efficiency (kcat/Kₘ) for these substrates with the enzymes PTP1B and CD45. A lower Kₘ value indicates higher affinity of the enzyme for the substrate, while a higher kcat/Kₘ value signifies greater catalytic efficiency.

| Substrate | PTP1B | CD45 | ||

|---|---|---|---|---|

| Kₘ (mM) | kcat/Kₘ (mM⁻¹s⁻¹) | Kₘ (mM) | kcat/Kₘ (mM⁻¹s⁻¹) | |

| Fluorescein monosulfate monophosphate (FMSP) | 0.03 | 100 | 0.05 | 30 |

| This compound (FMP) | 0.35 | 3 | 0.15 | 10 |

Data sourced from a 1999 study on fluorescein monophosphates as fluorogenic substrates for protein tyrosine phosphatases. nih.gov

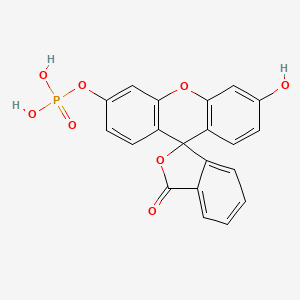

Structure

3D Structure

Properties

Molecular Formula |

C20H13O8P |

|---|---|

Molecular Weight |

412.3 g/mol |

IUPAC Name |

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate |

InChI |

InChI=1S/C20H13O8P/c21-11-5-7-15-17(9-11)26-18-10-12(28-29(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)27-20/h1-10,21H,(H2,23,24,25) |

InChI Key |

HDOJLRKTZYZDFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)(O)O |

Synonyms |

fluorescein monophosphate FMP, phosphate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Fluorescein Monophosphate

Established Synthetic Pathways for Fluorescein (B123965) Monophosphate and its Analogs

The creation of FMP and its varied analogs relies on precise chemical strategies to introduce the phosphate (B84403) group and other functionalities onto the core fluorescein structure.

The direct addition of a phosphate group to the fluorescein molecule is the cornerstone of FMP synthesis. Early methods involving the phosphorylation of fluorescein with reagents like phosphorus oxychloride in pyridine (B92270) were often inefficient, resulting in low yields. More contemporary and effective strategies utilize phosphitilation followed by oxidation.

A successful reported method involves using dibenzyl diisopropylphosphoramidite to phosphitilate fluorescein. The resulting fluorescein bisphosphite intermediate is unstable and must be oxidized to its more stable bisphosphate form before purification. The final deprotection step to yield the phosphate groups is achieved through mild reduction conditions, which removes the benzyl (B1604629) protecting groups. An alternative approach using a di-tert-butyl N,N-diethylphosphoramidite reagent has also been explored. However, the subsequent hydrolysis step to remove the tert-butyl groups was found to generate a significant contamination of around 20% fluorescein monophosphate (FMP) alongside the intended fluorescein diphosphate (B83284) (FDP), making purification challenging.

To enhance its utility, the fluorescein core of FMP can be modified with various functional groups. These substitutions can alter the molecule's physical properties, spectral characteristics, or biological targeting. iscientific.orgiscientific.org The synthesis of these derivatives often involves using a substituted fluorescein as the starting material for the phosphorylation reaction.

A key example is the synthesis of fluorescein monosulfate monophosphate (FMSP) , a substrate designed for studying protein tyrosine phosphatases (PTPs). nih.gov Research has shown that introducing negatively charged groups onto the fluorescein structure, such as a sulfate (B86663) group, can increase the substrate's affinity for certain enzymes like PTP1B. nih.gov

Other common modifications to the fluorescein scaffold include:

Halogenation : The addition of halogen atoms (e.g., fluorine, chlorine, bromine) to the xanthene ring can significantly alter the pKa of the phenolic hydroxyl groups. nih.govmdpi.com Fluorination, for instance, lowers the pKa, making the probe's fluorescence less sensitive to pH changes in the physiological range and more suitable for use in acidic organelles. nih.gov

Sulfonation : Introducing sulfonic acid groups via electrophilic substitution can improve aqueous solubility and enhance the photostability and quantum yield of the dye. iscientific.org

Amination : The synthesis of amino-fluorescein derivatives, which can then be phosphorylated, provides a reactive handle for further conjugation. iscientific.orgiscientific.org

Phosphorylation Strategies for Fluorescein Core Structures

Post-Synthetic Modification and Bioconjugation Strategies for Enhanced Research Utility

Attaching FMP to biomolecules or surfaces—a process known as bioconjugation—vastly expands its application in biological research. wikipedia.org This requires specific chemical linkers and an understanding of how modifications affect the probe's function.

To covalently attach FMP to targets like proteins, nucleic acids, or surfaces, it is typically first derivatized to include a reactive functional group. thermofisher.com This group serves as a chemical handle that can form a stable bond with a corresponding group on the target molecule.

Commonly used reactive groups and their targets include:

Amine-reactive groups : N-hydroxysuccinimide (NHS) esters and isothiocyanates (like in Fluorescein isothiocyanate, FITC) are widely used. thermofisher.comcaymanchem.comspirochem.com These groups react readily with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide or thiourea (B124793) bonds, respectively. thermofisher.combionordika.fi

Thiol-reactive groups : Maleimides are frequently employed to specifically target the thiol group on cysteine residues in proteins. bionordika.fiox.ac.uk This approach is valuable for site-specific labeling, as cysteine is a relatively rare amino acid. ox.ac.uk

Phosphoramidites : For labeling nucleic acids, fluorescein phosphoramidites are used. google.com These reagents allow for the direct incorporation of the fluorescein moiety onto an oligonucleotide during automated solid-phase synthesis. google.com

Bioorthogonal Chemistry : Advanced strategies use "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), to link molecules. wikipedia.orgnih.govnih.gov This involves modifying the FMP derivative with an azide (B81097) or alkyne, and the target biomolecule with the corresponding partner, allowing for a highly specific and efficient ligation reaction, even in complex biological environments. wikipedia.orgnih.gov

Modifications to the FMP structure influence not only its chemical reactivity but also its interaction with enzymes and its photophysical behavior. mdpi.com

For enzymatic assays, FMP derivatives are designed to be non-fluorescent until the phosphate group is cleaved by a specific enzyme, such as a phosphatase. This cleavage releases the highly fluorescent fluorescein, generating a clear "turn-on" signal. nih.gov A significant advantage of purpose-built FMP analogs is that they undergo dephosphorylation in a single step. nih.gov This simplifies kinetic analysis compared to substrates like fluorescein diphosphate (FDP), which is cleaved sequentially, first to the still-fluorescent monophosphate and then to fluorescein. nih.gov

The specificity and efficiency of this enzymatic recognition can be fine-tuned. For example, the addition of a negatively charged sulfate group to create FMSP was shown to increase its affinity for the protein tyrosine phosphatase PTP1B. nih.gov The kinetic parameters for these interactions are crucial for characterizing their effectiveness as substrates.

| Substrate | Enzyme | Km (mM) | kcat/Km (mM-1s-1) | Source |

|---|---|---|---|---|

| Designed FMP Derivatives | CD45 and PTP1B | 0.03 - 0.35 | 3 - 100 | nih.gov |

| Fluorescein Monosulfate Monophosphate (FMSP) | PTP1B | Best substrate in series | High Affinity | nih.gov |

Functional group modifications also directly impact spectral properties. While the core absorbance and emission wavelengths are determined by the xanthene structure, substitutions can shift these values, alter the fluorescence quantum yield (a measure of fluorescence efficiency), and change the pKa (the pH at which the molecule is half-protonated). nih.govresearchgate.net For example, installing electron-donating alkyl groups can raise the pKa, while electron-withdrawing fluorine atoms lower it, which can be used to optimize the probe's responsiveness in different pH environments. nih.govmdpi.com

Linker Chemistry for Attachment to Biomolecules and Surfaces

Chromatographic and Spectroscopic Characterization of Synthesized this compound Research Compounds

After synthesis, rigorous characterization is essential to confirm the identity, purity, and properties of FMP compounds. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Chromatography : High-Performance Liquid Chromatography (HPLC) is a primary tool for both purifying the synthesized FMP and assessing its purity. nih.gov By selecting an appropriate stationary phase (e.g., reverse-phase C18) and mobile phase, FMP can be separated from starting materials, byproducts, and other impurities. iscientific.orgopenaccessebooks.com The retention time in an HPLC system is a characteristic property that helps identify the compound. nih.gov Coupling HPLC with a fluorescence detector provides high sensitivity for fluorescent products, while coupling to a mass spectrometer (HPLC-MS) allows for definitive mass determination, confirming the molecular weight of the synthesized compound. nih.gov

Spectroscopy : A suite of spectroscopic methods is used to elucidate the structure and photophysical properties of FMP and its derivatives.

UV-Visible Absorption Spectroscopy : This technique is used to determine the wavelength of maximum absorbance (λmax abs) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at that wavelength. researchgate.net The dianionic form of fluorescein typically absorbs strongly around 490-495 nm. caymanchem.com

Fluorescence Spectroscopy : This measures the fluorescence emission spectrum and the wavelength of maximum emission (λmax em), which for fluorescein is typically around 515-525 nm. caymanchem.com These measurements are also used to determine the fluorescence quantum yield (ΦF), a critical measure of the dye's brightness. mdpi.com Both absorption and emission are highly dependent on pH and the local environment. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques like 1H-NMR and 13C-NMR provide detailed information about the chemical structure, allowing researchers to confirm that phosphorylation and other modifications have occurred at the correct positions on the fluorescein core. researchgate.net

Derivative Spectrophotometry : This advanced technique can enhance selectivity and resolve overlapping spectral bands, aiding in the simultaneous determination of multiple components in a mixture without prior separation. ekb.eg

| Compound | λmax abs (nm) | λmax em (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε) (M-1cm-1) | Source |

|---|---|---|---|---|---|

| Fluorescein (basic pH) | ~490 - 495 | ~515 - 525 | ~0.75 - 0.95 | ~75,000 - 90,000 | nih.govcaymanchem.com |

| 2',7'-Diethylfluorescein (DEF) | 499 | 522 | 0.86 | 89,000 | nih.gov |

| Fluorescein Monosulfate Monophosphate (FMSP) | Shows large increases in absorption and fluorescence upon dephosphorylation | nih.gov |

Advanced Purification Techniques for this compound

The purification of this compound (FMP) is a critical step to ensure its suitability for sensitive biochemical assays and analytical applications, removing unreacted starting materials, by-products, and isomers. Advanced chromatographic techniques are predominantly employed to achieve the high degree of purity required.

High-Performance Liquid Chromatography (HPLC) is a premier technique for FMP purification. oup.com Given the anionic nature of the phosphate group and the aromatic fluorescein core, both reversed-phase (RP-HPLC) and anion-exchange chromatography (AEC) are highly effective.

Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on hydrophobicity. FMP, with its large nonpolar xanthene structure, is well-retained on C18 columns. oup.com A mobile phase gradient, typically using acetonitrile (B52724) and an aqueous buffer like triethylammonium (B8662869) acetate (B1210297) (TEAA), allows for the fine separation of FMP from more polar or less polar impurities. oup.com

Anion-Exchange Chromatography (AEC): This technique separates molecules based on their net negative charge. nih.gov The phosphate moiety of FMP carries a negative charge at neutral or alkaline pH, allowing it to bind to a positively charged stationary phase (anion exchanger). researchgate.net Elution is typically achieved by increasing the concentration of a salt, such as sodium chloride, in the mobile phase, which displaces the bound FMP. nih.gov This method is particularly useful for separating FMP from non-phosphorylated fluorescein species.

For larger, preparative-scale purification, traditional column chromatography using silica (B1680970) gel is also a viable method. google.com The selection of an appropriate solvent system (eluent), often a mixture of a polar and a nonpolar solvent like ethyl acetate and dichloromethane, is crucial for effective separation. google.com

The table below summarizes these advanced purification techniques.

Interactive Table: Advanced Purification Techniques for this compound

| Purification Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase/Eluent | Primary Application |

|---|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Polarity / Hydrophobicity | C18 (Octadecylsilane) | Acetonitrile/Aqueous Buffer (e.g., TEAA) Gradient | High-resolution analytical and preparative purification. oup.com |

| Anion-Exchange Chromatography (AEC) | Net Charge | Diethylaminoethyl (DEAE) or similar quaternary amine functionalized resin | Aqueous buffer with an increasing salt gradient (e.g., NaCl). nih.govresearchgate.net | Separation of phosphorylated from non-phosphorylated species. |

| Silica Gel Column Chromatography | Polarity / Adsorption | Silica Gel 60 | Solvent mixture (e.g., Dichloromethane/Ethyl Acetate). google.com | Preparative scale purification to isolate the bulk product. |

Spectroscopic Methods for Structural Elucidation (excluding basic compound identification data)

Beyond initial identification, advanced spectroscopic methods are employed to confirm the precise covalent structure, isomeric purity, and conformational details of this compound. These methods provide in-depth information on the atomic arrangement and electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules like FMP. researchgate.net While ¹H and ¹³C NMR provide a basic carbon-hydrogen framework, more advanced NMR experiments are necessary for complete structural assignment.

³¹P NMR Spectroscopy: This technique is specific for the phosphorus nucleus and is essential for confirming the presence and chemical environment of the monophosphate group. The chemical shift provides information about the oxidation state and bonding of the phosphorus atom.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for piecing together the molecular structure by revealing through-bond and through-space correlations between nuclei. hyphadiscovery.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems within the xanthene and phenyl rings. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting different fragments of the molecule, such as linking the phosphate group to the specific hydroxyl position on the fluorescein core and confirming the substitution pattern. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing insights into the three-dimensional conformation of the molecule. nih.gov

Advanced Fluorescence Spectroscopy provides information on the electronic properties and the microenvironment of the fluorophore, which are directly influenced by its structure.

Fluorescence Lifetime Measurements: The excited-state lifetime is an intrinsic property of a fluorophore that can be affected by its immediate chemical environment and conformational dynamics. acs.org Changes in lifetime can indicate different isomeric forms or interactions.

Solvatochromism and pH Dependence: Systematic studies of absorbance and emission spectra in different solvents and at various pH levels reveal information about the electronic ground and excited states of the molecule. nih.govresearchgate.net The spectral shifts (bathochromic or hypsochromic) observed upon changing solvent polarity or pH are directly related to the molecule's charge distribution and structure. nih.gov For example, the dianion form of fluorescein, which exists at higher pH, is the most fluorescent species. researchgate.net

The following table details key spectroscopic data used for the in-depth structural analysis of FMP.

Interactive Table: Spectroscopic Data for Structural Elucidation of this compound

| Spectroscopic Method | Type of Information Obtained | Relevant Parameters for FMP |

|---|---|---|

| NMR Spectroscopy | Covalent bond connectivity, atom-to-atom relationships, stereochemistry. researchgate.nethyphadiscovery.com | ¹H-¹H couplings (COSY), ¹H-¹³C direct correlations (HSQC), ¹H-¹³C long-range correlations (HMBC), ³¹P chemical shift. |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. researchgate.net | High-resolution mass to confirm elemental formula (C₂₀H₁₃O₈P). |

| Fluorescence Spectroscopy | Electronic transitions, molecular conformation, and environmental interactions. acs.orgfu-berlin.de | Excitation/Emission Maxima (~490 nm / ~515 nm, pH dependent), Quantum Yield, Fluorescence Lifetime, Anisotropy. |

Mechanistic Principles of Fluorescein Monophosphate As a Fluorogenic Reporter System

Photophysical Basis of Fluorescein (B123965) Fluorescence Pertinent to Monophosphate Conjugates

The fluorescence of the fluorescein core is the ultimate source of the signal in FMP-based reporter systems. However, the attachment of a phosphate (B84403) group significantly alters these intrinsic properties until it is cleaved.

The processes of light absorption and emission by a fluorophore are classically illustrated using a Jablonski diagram. edinst.comwikipedia.orgossila.com This diagram maps the electronic and vibrational energy states of a molecule and the transitions between them.

Absorption: In its ground state (S₀), the dephosphorylated fluorescein molecule absorbs a photon of light, typically in the blue range of the spectrum (~490 nm). This absorption is a very rapid event (on the order of femtoseconds, 10⁻¹⁵ s) and promotes an electron to a higher vibrational level within an excited singlet state (S₁ or S₂). edinst.comevidentscientific.com

Internal Conversion and Vibrational Relaxation: Following excitation, the molecule rapidly loses energy through non-radiative processes. It quickly relaxes to the lowest vibrational level of the first excited singlet state (S₁). wikipedia.orgevidentscientific.com This process, involving internal conversion (transition between electronic states of the same multiplicity) and vibrational relaxation (loss of excess vibrational energy as heat to the surrounding solvent molecules), is much faster than fluorescence. edinst.com

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative transition is known as fluorescence. ossila.com Because energy is lost during the relaxation phase, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. horiba.com For fluorescein, this results in green light emission (~515 nm). encyclopedia.pub The time the molecule spends in the excited state before emitting a photon is known as the fluorescence lifetime. evidentscientific.com

In the case of intact Fluorescein Monophosphate, the absorption of a photon still occurs, but the subsequent de-excitation pathway is dominated by non-radiative processes, effectively preventing the final fluorescence emission step.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. uni-muenchen.de The fluorescence lifetime (τf) is the average time the molecule remains in its excited state before returning to the ground state. Both parameters are highly sensitive to the chemical structure of the fluorophore. researchgate.net

The core structure of fluorescein provides a rigid xanthene ring system that is conducive to high fluorescence quantum yield (approaching 0.95 in basic aqueous solutions). encyclopedia.pub However, substitutions on either the xanthene or the pendant phenyl ring can dramatically alter its photophysical properties. The addition of the phosphate group in FMP introduces a new, highly efficient non-radiative decay pathway that competes with the radiative (fluorescence) pathway. This drastically lowers the fluorescence quantum yield, rendering the molecule essentially non-fluorescent. researchgate.net

Research on various fluorescein derivatives has shown that while quantum yield and lifetime are strongly dependent on the specific chemical modifications, the ratio of these two values (Φf/τf), which represents the radiative rate constant (kr), often remains relatively constant for a series of related compounds. researchgate.net The significant change observed upon phosphorylation is primarily due to a dramatic increase in the non-radiative rate constant (knr).

Table 1: Comparison of Fluorescence Properties for Fluorescein and a Derivative in Ethanol (B145695)

| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |

| Fluorescein | 492 | 514 | 0.87 | 4.41 |

| 2',7'-Dichlorofluorescein | 504 | 525 | 0.35 | 2.50 |

Data sourced from a study on 20 fluorescein derivatives to illustrate the effect of structural changes on photophysical parameters. researchgate.net

Jablonski Diagram Analysis of Excitation and Emission Processes in this compound

Molecular Mechanisms of Fluorescence Modulation by Phosphorylation State

The ability of FMP to act as a reporter hinges on the stark difference in fluorescence between its phosphorylated and dephosphorylated forms. This difference is controlled by specific intramolecular mechanisms.

In its intact, phosphorylated state, FMP is "dark" because its fluorescence is suppressed by an intramolecular quenching mechanism. The primary mechanism responsible for this is believed to be Photoinduced Electron Transfer (PET). acs.orgnih.gov

In a PET process, the phosphate group, being electron-rich, acts as an electron donor. Upon excitation of the fluorescein fluorophore, the excited state becomes a potent electron acceptor. An electron can then be transferred from the phosphate group to the excited fluorophore. This process provides a rapid, non-radiative pathway for the excited state to return to the ground state, effectively "short-circuiting" the fluorescence process. acs.org This type of quenching, which occurs within a single molecule, prevents the emission of a photon and results in a very low fluorescence quantum yield. researchgate.net This is a form of static or contact quenching, where the quencher (phosphate) is covalently attached to the fluorophore. biosearchtech.com

The "turn-on" fluorescence of FMP is triggered by the enzymatic cleavage of the phosphate group, a reaction catalyzed by enzymes like alkaline phosphatase or protein tyrosine phosphatases (PTPs). nih.govnih.gov The removal of the phosphate group eliminates the intramolecular quencher.

Once the phosphate is cleaved, the PET pathway is no longer available. The excited fluorescein molecule, now free from the quenching moiety, can only return to its ground state via its intrinsic decay pathways, which are predominantly radiative. nih.gov This restores the high fluorescence quantum yield characteristic of the fluorescein dianion, leading to a dramatic increase in fluorescence intensity. nih.govscispace.com This single-step conversion from a non-fluorescent substrate to a highly fluorescent product forms the basis of its use in sensitive enzymatic assays. nih.gov

Intramolecular Quenching Mechanisms of this compound

Environmental Factor Influence on this compound Photophysics in Research Contexts

The photophysical properties of the final fluorescent product, fluorescein, are highly sensitive to its local environment. Understanding these influences is critical for the design and interpretation of experiments using FMP.

The fluorescence of fluorescein is strongly dependent on pH. thermofisher.commdpi.com The molecule exists in different ionic forms depending on the pH, including cationic, neutral, monoanionic, and dianionic species. rsc.org The dianionic form, which predominates at pH values above ~7, is the most highly fluorescent species. encyclopedia.pub As the pH decreases, protonation of the phenolic hydroxyl group and the carboxylic acid leads to the formation of the less fluorescent monoanion and the non-fluorescent neutral (lactone) form. rsc.orgresearchgate.net This pH sensitivity means that assays using FMP must be conducted in well-buffered solutions to ensure that changes in fluorescence are due to enzymatic activity and not pH fluctuations. usda.govresearchgate.net

Table 2: Effect of pH on the Relative Fluorescence Intensity of Fluorescein

| pH | Relative Fluorescence Intensity |

| 6.9 | 671 |

| 7.1 | 767 |

| 8.4 | 861 |

| 9.2 | 867 |

| 10.4 | 870 |

Data adapted from a study showing that fluorescein fluorescence increases significantly as pH rises from 6.9 to 8.4, after which it remains relatively constant. usda.gov

The polarity of the solvent also affects fluorescein's photophysics. vlabs.ac.inevidentscientific.com Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). researchgate.netresearchgate.net Generally, increasing solvent polarity helps to stabilize the more polar excited state, which can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. evidentscientific.com The solvent environment can also influence the fluorescence quantum yield and lifetime. mdpi.cominstras.com For instance, the local environment within a protein's active site can be significantly different from the bulk aqueous solution, potentially altering the photophysical properties of the liberated fluorescein. nih.gov

Table 3: Photophysical Properties of a Fluorescein Derivative in Different Solvents

| Solvent | Dielectric Constant | Lifetime (τ) (ns) | Quantum Yield (Φ) |

| Tetrahydrofuran (THF) | 7.6 | 3.65 | 0.38 |

| Ethanol | 24.6 | 4.09 | 0.79 |

| Acetonitrile (B52724) | 37.5 | 4.05 | 0.52 |

| Dimethylsulfoxide (DMSO) | 46.7 | 4.10 | 0.45 |

Data adapted for a fluorescein derivative showing the impact of solvent polarity on fluorescence lifetime and quantum yield. mdpi.com

pH-Dependent Spectral Characteristics and Protolytic Equilibria of this compound

The fluorescence of fluorescein and its derivatives, including this compound, is intricately linked to the pH of the surrounding medium. This dependency arises from the multiple ionic equilibria in which the molecule can exist. thermofisher.com In aqueous solutions, fluorescein can be found in several pH-dependent forms: cationic, neutral, monoanionic, and dianionic. researchgate.net The key functional groups involved in these equilibria are the phenolic hydroxyl group and the carboxylic acid group. thermofisher.com

Acidification of the fluorescein dianion, which is predominant at a pH above 9, first leads to the protonation of the phenol (B47542) group to form the monoanion, with a pKa of approximately 6.4. thermofisher.com Further decreases in pH result in the protonation of the carboxylic acid group, yielding the neutral species. thermofisher.com A cationic form can also be generated under even more acidic conditions, with a pKa of about 2.1. thermofisher.com The pKa values for fluorescein have been reported as 2.24, 4.20, and 6.39, corresponding to the formation of cationic, neutral, monoanionic, and dianionic structures. rsc.org

Crucially, only the monoanion and dianion forms of fluorescein exhibit significant fluorescence. thermofisher.com The dianion is the most fluorescent species, with a quantum yield of 0.93, while the monoanion has a lower quantum yield of 0.37. thermofisher.com The neutral and cationic species are essentially non-fluorescent when excited at the absorption maximum of the dianion (around 490 nm). encyclopedia.pub Consequently, as the pH of a fluorescein solution decreases from alkaline to acidic, a dramatic reduction in fluorescence intensity is observed. thermofisher.com This is accompanied by a blue shift in the absorption spectrum, indicating the formation of the protonated species. thermofisher.com

The relationship between the stepwise ionization constants (Ka1/Ka2) is influenced by the tautomeric equilibrium of the molecules and ions, and can vary significantly. mdpi.com For fluorescein, the monoanion (HR−) primarily exists as a "carboxylate" tautomer, with an ionized carboxylic group and a non-ionized hydroxyl group. mdpi.com

The pH-dependent fluorescence of fluorescein forms the basis of its use as a pH indicator. By measuring the ratio of fluorescence intensities at two different excitation wavelengths that preferentially excite the dianionic and monoanionic forms, a ratiometric signal can be obtained that correlates with the pH of the medium. mdpi.com

Table 1: pH-Dependent Ionic Equilibria of Fluorescein

| pH Range | Predominant Ionic Species | Key Protonation/Deprotonation Events | Relative Fluorescence |

|---|---|---|---|

| > 9 | Dianion (R²⁻) | Both phenol and carboxylic acid groups are deprotonated. thermofisher.com | High (Quantum Yield ≈ 0.93) thermofisher.com |

| ~6.4 - 9 | Monoanion (HR⁻) | Phenol group is protonated. thermofisher.com | Moderate (Quantum Yield ≈ 0.37) thermofisher.com |

| < 5 | Neutral (H₂R) | Carboxylic acid group is protonated. thermofisher.com | Very Low/Non-fluorescent thermofisher.comencyclopedia.pub |

Solvent Polarity and Viscosity Effects on this compound Fluorescence in Vitro

The fluorescence characteristics of fluorescein and its derivatives are not only governed by pH but are also significantly influenced by the polarity and viscosity of the solvent. evidentscientific.com These environmental factors can alter the absorption and emission spectra, as well as the fluorescence quantum yield. evidentscientific.com

Solvent Polarity:

The polarity of the solvent affects the energy levels of the ground and excited states of the fluorophore. evidentscientific.com In polar solvents, the excited state of a polar fluorophore like fluorescein is stabilized to a greater extent than the ground state. This leads to a reduction in the energy gap between the two states, resulting in a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. evidentscientific.commdpi.com The magnitude of this shift generally increases with increasing solvent polarity. evidentscientific.com

Furthermore, the nature of the solvent can determine the predominant form of fluorescein. In polar protic solvents, there is an equilibrium between the neutral and anionic forms due to the dissociation of the acidic phenol hydrogen. mdpi.com Conversely, in aprotic solvents, the neutral lactone form, which is colorless and non-fluorescent, is often the dominant species. thermofisher.commdpi.com The hydrogen bonding capacity of the solvent also plays a crucial role. The spectral shifts of the fluorescein dianion in solvent-water mixtures have been shown to correlate with the hydrogen bond donor and acceptor properties of the solvent. nih.gov These shifts arise from both general effects on the hydrogen bonding network of water and specific hydrogen bonding interactions between fluorescein and the solvent molecules. nih.gov

Solvent Viscosity:

The viscosity of the medium can modulate the fluorescence of fluorescein, particularly in the context of molecular rotors and other probes where fluorescence is linked to intramolecular motion. researchgate.net For fluorescein, an increase in the viscosity of the solution, for instance by adding glycerol (B35011) or sucrose (B13894), can lead to changes in its spectral properties. mdpi.com At a fixed pH of 6.5, the addition of viscogenic agents caused a bathochromic (red) shift and a decrease in the intensity of the fluorescence spectra. mdpi.com

The effect of viscosity can be complex and may depend on the specific viscogenic agent used. For example, while the addition of sucrose had little effect on the ratiometric signal of fluorescein, the addition of glycerol resulted in an increase in this signal. mdpi.com This suggests that different cosolvents can have distinct effects on the dye molecules in their ground state. mdpi.com

Fluorescence anisotropy, a measure of the rotational mobility of the fluorophore, is also sensitive to the viscosity of the medium. According to Perrin's law, fluorescence anisotropy is dependent on the fluorescence lifetime, the molecular size, and the viscosity of the sample. myu-group.co.jp Therefore, changes in the viscosity of the surrounding medium will affect the rotational correlation time of the fluorescent molecule, which can be measured to determine the viscosity. mdpi.com Studies have shown that for fluorescein-based molecules, there is an optimal viscosity range for maximum temperature sensitivity of fluorescence anisotropy. myu-group.co.jp

Table 2: Effects of Solvent Properties on Fluorescein Fluorescence

| Solvent Property | Effect on Fluorescence Spectrum | Underlying Mechanism |

|---|---|---|

| Increasing Polarity | Red shift (longer emission wavelength) evidentscientific.com | Stabilization of the excited state relative to the ground state. evidentscientific.com |

| Protic vs. Aprotic | Influences the equilibrium between fluorescent anionic forms and the non-fluorescent lactone form. mdpi.com | Protic solvents facilitate the dissociation of the phenolic proton, favoring the fluorescent anionic forms. mdpi.com |

| Increasing Viscosity | Can cause a bathochromic shift and decreased intensity. mdpi.com | Restriction of molecular motion and altered interactions with viscogenic agents. mdpi.comresearchgate.net |

| Increasing Viscosity | Affects fluorescence anisotropy. myu-group.co.jp | Changes in the rotational correlation time of the fluorophore. mdpi.com |

Applications of Fluorescein Monophosphate in Enzymatic Activity Profiling

Development of Fluorometric Assays for Phosphatase Activity

Fluorometric assays centered around the hydrolysis of FDP to FMP offer substantial advantages over traditional colorimetric and radioactive methods, including enhanced sensitivity, the capacity for real-time kinetic data acquisition, and applicability to a diverse range of phosphatases. researchgate.net The formation of FMP from FDP results in a product that absorbs light strongly around 445-450 nm and emits intense fluorescence near 515-530 nm. researchgate.netresearchgate.netprovidence.edu A key advantage of FMP is that its fluorescence is largely insensitive to pH changes above pH 6, allowing for robust assays across a relatively broad pH range. researchgate.netresearchgate.net

Fluorescein (B123965) diphosphate (B83284) has been established as an effective artificial substrate for assaying the enzymatic activity of Protein Tyrosine Phosphatases (PTPs). providence.edu Several PTPs, including PTP1B, leukocyte common antigen (CD45), and leukocyte common antigen-related protein (LAR), preferentially catalyze the first dephosphorylation of FDP to generate fluorescein monophosphate. researchgate.netresearchgate.netresearchgate.net The rate of this reaction can be continuously monitored by measuring the increase in fluorescence as FMP is formed, providing a direct measure of PTP activity. pnas.org This method is highly sensitive and allows for the detection of PTP activity in various experimental setups, from purified enzyme preparations to cell lysates. providence.edunih.gov The assay's utility extends to screening for PTP inhibitors, where a decrease in the rate of FMP formation indicates inhibitory action. nih.govresearchgate.net For instance, the inhibitory effects of compounds like vanadate (B1173111) on PTP1B have been kinetically characterized using this system. researchgate.net

Alkaline Phosphatase Activity Determination via this compound Hydrolysis

Enzyme Kinetic Studies Utilizing this compound Substrates

The continuous nature of the fluorometric assay using FDP allows for detailed enzyme kinetic studies. By monitoring the rate of FMP formation at various substrate concentrations, researchers can determine key kinetic parameters that describe the enzyme's efficiency and its interaction with the substrate. researchgate.netresearchgate.netresearchgate.net

The use of FDP as a substrate enables the straightforward determination of the Michaelis-Menten constants, Kₘ and Vₘₐₓ, for various phosphatases. researchgate.netresearchgate.net The Kₘ value, which represents the substrate concentration at half the maximal velocity, indicates the affinity of the enzyme for the substrate, while Vₘₐₓ reflects the maximum rate of the reaction. For several PTPs, the Kₘ and Vₘₐₓ values obtained with FDP are comparable to those determined using more complex, natural phosphotyrosine peptide substrates. researchgate.netresearchgate.netresearchgate.net Kinetic data is typically derived by fitting the reaction rates at different FDP concentrations to the Michaelis-Menten equation. researchgate.netdtic.mil

Table 1: Michaelis-Menten Kinetic Parameters for a Phosphatase using FDP Substrate

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (s⁻¹) |

| GST-LAR-D1 | FDP | 28 ± 6 | 0.029 ± 0.002 |

This table presents example kinetic data for the Glutathione S-transferase-Leukocyte common antigen-related protein D1 (GST-LAR-D1) fusion protein, as determined through the enzymatic hydrolysis of Fluorescein diphosphate (FDP). Data sourced from collectionscanada.gc.ca.

The catalytic efficiency of an enzyme, often expressed as the kcat/Kₘ ratio, is a measure of how efficiently it converts a substrate into a product. The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. Assays utilizing FDP allow for the calculation of these parameters. researchgate.net The high catalytic efficiency observed in the hydrolysis of FDP to FMP by PTPs underscores the substrate's utility in sensitive activity assays. researchgate.netresearchgate.net This high efficiency, combined with the strong, pH-insensitive fluorescence of FMP, makes the FDP/FMP system a powerful tool for characterizing and comparing the catalytic prowess of different phosphatases. researchgate.netresearchgate.net

Table 2: Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| FMP | This compound |

| FDP | Fluorescein diphosphate |

| PTP | Protein Tyrosine Phosphatase |

| PTP1B | Protein Tyrosine Phosphatase 1B |

| LAR | Leukocyte common antigen-related protein |

| AP | Alkaline Phosphatase |

| ELISA | Enzyme-linked immunosorbent assay |

| DiFMUP | 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) |

| MUP | 4-methylumbelliferyl phosphate |

| GST | Glutathione S-transferase |

| Vanadate | Vanadate |

Determination of Michaelis-Menten Parameters (Km, Vmax)

High-Throughput Screening (HTS) Methodologies for Enzyme Modulators

High-throughput screening (HTS) has become an indispensable tool in drug discovery and enzyme analysis, enabling the rapid assessment of large chemical libraries for their effects on specific biological targets. Assays based on fluorescent probes are particularly well-suited for HTS due to their high sensitivity, homogeneous format, and amenability to automation. nih.gov this compound (FMP) and its precursor, fluorescein diphosphate (FDP), are key reagents in HTS methodologies for identifying and characterizing enzyme modulators. nih.gov

The fundamental principle of these assays lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. In the context of FMP, the enzymatic removal of the phosphate group by a phosphatase enzyme yields fluorescein, a molecule with strong fluorescence. This increase in fluorescence provides a direct measure of enzyme activity.

Screening for Enzyme Inhibitors and Activators

This compound-based assays are extensively used to screen for both inhibitors and activators of various enzymes, particularly phosphatases. nih.govnih.gov The process involves incubating the target enzyme with a library of test compounds and the FMP substrate.

Enzyme Inhibitors: In a typical inhibitor screen, the enzyme, FMP, and a potential inhibitor are combined. If the compound inhibits the enzyme's activity, the conversion of FMP to fluorescein will be reduced or prevented, resulting in a low fluorescence signal compared to a control reaction without the inhibitor. This approach has been successfully used to identify inhibitors for a range of enzymes. nih.govnih.gov For instance, a screen of a chemical library for modulators of Prostatic Acid Phosphatase (PAP) activity identified seven novel inhibitors. nih.govbenthamopenarchives.com

Enzyme Activators: Conversely, to find enzyme activators, the assay is set up to identify compounds that increase the rate of FMP hydrolysis. An increase in the fluorescence signal above the basal enzyme activity level indicates that the compound enhances the enzyme's catalytic function. While the search for activators can be more challenging, these molecules hold significant therapeutic potential. creative-enzymes.com In the aforementioned PAP screen, although no activators were confirmed, the methodology demonstrated its potential for such discoveries. nih.govbenthamopenarchives.com

The robustness and reliability of these assays are critical for HTS. Factors such as the Z'-factor, a statistical measure of assay quality, are used to validate the suitability of an assay for large-scale screening.

Table 1: Examples of Enzyme Modulator Screening using Fluorescein-Based Assays

| Enzyme Target | Modulator Type | Screening Method | Key Findings |

|---|---|---|---|

| Protein Tyrosine Phosphatases (PTPases) | Inhibitors | Continuous assay using 3,6-fluorescein diphosphate (FDP) | FDP is an efficient substrate for PTPases, making it suitable for HTS and assay miniaturization. nih.gov |

| Prostatic Acid Phosphatase (PAP) | Inhibitors & Activators | Fluorescence-based biochemical assay | Identified 7 novel inhibitors of PAP; no activators were confirmed. nih.govbenthamopenarchives.com |

| Phosphodiesterase 5 (PDE5) | Inhibitors | Fluorescence polarization enzyme inhibition assay | Successfully screened food samples for adulterants that inhibit PDE5. nih.govx-mol.comresearchgate.net |

Miniaturization of this compound-Based Assays

Miniaturization is a key trend in HTS, aimed at reducing assay volumes to conserve valuable reagents and test compounds, lower costs, and increase throughput. This compound-based assays are highly amenable to miniaturization, with successful implementation in 384-well and even 1536-well microplate formats. nih.govbmglabtech.com

The high sensitivity of fluorescence detection means that even in very small volumes, the signal generated from the enzymatic conversion of FMP is sufficient for robust measurement. nih.gov The transition to smaller formats requires careful optimization of reagent concentrations, incubation times, and liquid handling robotics to maintain data quality and reproducibility. bmglabtech.com The use of highly sensitive fluorescence plate readers is crucial for the success of miniaturized assays. bmglabtech.com For example, the development of a sensitive assay for protein tyrosine phosphatases using FDP highlighted its suitability for assay miniaturization in an HTS format. nih.gov

Probing Multi-Enzyme Systems and Enzymatic Cascades with this compound

Multi-enzyme systems and enzymatic cascades, where the product of one enzyme becomes the substrate for the next, are fundamental to many biological processes. researchgate.netnih.govmdpi.com Probing the activity of these complex systems requires sophisticated analytical tools, and fluorescein-based assays can be adapted for this purpose.

While direct use of FMP might be limited to the final phosphatase step in a cascade, the principles of fluorescent probe design can be extended to create substrates for other enzymes within the cascade. The goal is to design a series of linked reactions where the final step liberates a fluorescent molecule like fluorescein.

The development of cascading activity-based probes, which can sequentially react with and report on the activity of multiple enzymes in a pathway, represents a significant advancement in this area. nih.gov While not directly using FMP, these probes embody the same principle of linking enzymatic activity to a detectable signal, enabling the study of complex multi-enzyme systems. nih.gov The design of such multi-enzyme cascade reactions is a growing field, with applications in the synthesis of valuable products and the study of cellular metabolism. nih.govsemanticscholar.org

Fluorescein Monophosphate As a Molecular Probe in Advanced Analytical and Biochemical Research

Design and Application of Fluorescein (B123965) Monophosphate-Based Probes for Analyte Detection

The fundamental design of FMP-based probes lies in its "off-on" signaling mechanism. In its phosphorylated state, FMP is non-fluorescent. However, in the presence of a phosphatase enzyme, the phosphate (B84403) group is hydrolyzed, releasing the highly fluorescent molecule, fluorescein. This enzymatic reaction forms the basis for sensitive detection, as the generation of the fluorescent signal is directly proportional to enzyme activity, which can, in turn, be linked to the concentration of a target analyte.

Sensing of Metal Ions and Small Molecules

Fluorescent probes are highly effective for measuring metal ions due to their operational simplicity, high sensitivity, and excellent spatial and temporal resolution. researchgate.net The design of FMP-based systems for detecting metal ions and small molecules typically relies on an indirect, enzyme-mediated approach. In this strategy, the target analyte modulates the activity of a phosphatase, which is then quantified using FMP as a fluorogenic substrate.

The interaction between the analyte and the enzyme can be either inhibitory or catalytic. mdpi.com For instance, certain metal ions can act as cofactors, activating an enzyme, or as inhibitors, blocking its active site. mdpi.com By measuring the change in the rate of FMP hydrolysis, the concentration of the metal ion can be determined. A similar principle applies to small molecules. For example, a biosensor for a specific small molecule could be designed where the molecule competes with an inhibitor for the enzyme's active site, thereby restoring its activity and leading to a fluorescent signal from FMP cleavage.

While direct chelation of a metal ion by a modified FMP probe is a common strategy for other fluorophores, the strength of the FMP system lies in the signal amplification provided by the enzymatic turnover. acs.org This allows for the detection of very low concentrations of the target analyte. For example, a system could be designed where a specific enzyme is inhibited by a metal ion; the addition of the sample containing the metal ion would lead to a decrease in the rate of fluorescein generation from FMP, which can be sensitively measured. frontiersin.org

A related approach involves using a metal ion to mediate the assembly of a sensor system. In one study, a fluorescence immunoassay was developed where the activity of alkaline phosphatase (ALP) was detected through the interaction of its phosphate product with a cerium (Ce³⁺)-calcein complex. nih.gov The ALP-catalyzed hydrolysis of a phosphate substrate generates inorganic phosphate, which has a high affinity for Ce³⁺, displacing it from the fluorescent calcein (B42510) and restoring its fluorescence. nih.gov This principle could be readily adapted using FMP, where the presence of a target analyte linked to ALP activity would trigger a quantifiable fluorescent signal.

Detection of Biological Macromolecules through Enzymatic Linkage

The enzymatic cleavage of FMP is a cornerstone of highly sensitive assays for biological macromolecules, most notably in the context of enzyme-linked immunosorbent assays (ELISA). eurogentec.comvirolabs.comexcedr.comcreative-diagnostics.com In this format, an antibody specific to the target macromolecule is conjugated to a reporter enzyme, commonly alkaline phosphatase (ALP). virolabs.comcreative-diagnostics.com The assay proceeds by capturing the target molecule with an immobilized antibody, followed by the binding of the enzyme-linked antibody. After washing away unbound reagents, a fluorogenic substrate like fluorescein diphosphate (B83284) (FDP), a close analog of FMP, is added. eurogentec.comnih.gov The ALP enzyme catalyzes the hydrolysis of the phosphate groups, releasing fluorescein and generating a strong fluorescent signal that is proportional to the amount of captured macromolecule. nih.gov

Fluorogenic substrates provide a significant sensitivity advantage over traditional colorimetric ones. nih.govsigmaaldrich.com Assays using FDP have been shown to be considerably more sensitive than those using colorimetric substrates, requiring fewer cells or lower concentrations of the target. nih.gov For example, a fluorometric assay for the protein tyrosine phosphatase CD45 required as few as 0.2 x 10⁶ cells, compared to 3 x 10⁶ cells for the colorimetric method. nih.gov This heightened sensitivity is due to the high quantum yield of the final fluorescein product. eurogentec.com

This principle is widely applicable for detecting various disease biomarkers. A sensitive protocol for measuring the specific activity of the CD45 protein involves capturing the protein from cell lysates onto an antibody-coated plate and then measuring its intrinsic phosphatase activity using FDP. nih.gov Similarly, a fluorescence immunoassay for the cancer biomarker α-fetoprotein (AFP) uses ALP conjugated to an antibody to generate phosphate, which is then detected by a secondary sensor system. nih.gov These examples highlight the robustness of using phosphatase activity with fluorogenic substrates like FMP for the quantitative detection of specific proteins and other macromolecules in complex biological samples. nih.govrsc.org

Table 1: Comparison of Detection Methods Using Phosphatase Substrates

| Method | Substrate Example | Enzyme | Detection Principle | Sensitivity | Reference |

| Fluorometric | Fluorescein Diphosphate (FDP) | Alkaline Phosphatase (AP), Protein Tyrosine Phosphatase (PTP) | Enzymatic cleavage of phosphate releases fluorescent fluorescein. | High (e.g., 0.5 pg of AP) | eurogentec.com, nih.gov |

| Fluorometric | 4-Methylumbelliferyl Phosphate (MUP) | Alkaline Phosphatase (AP) | Enzymatic cleavage releases fluorescent 4-Methylumbelliferone (B1674119). | High (detection limit ~1 µU) | , corning.com |

| Colorimetric | p-Nitrophenylphosphate (pNPP) | Alkaline Phosphatase (AP) | Enzymatic cleavage produces yellow p-nitrophenol. | Lower than fluorometric methods. | nih.gov, thermofisher.com |

Fluorescein Monophosphate in Biomolecular Interaction Studies

The fluorescent properties of the fluorescein moiety, released from FMP or incorporated into other probe structures, are instrumental in studying dynamic biomolecular interactions. Fluorescence polarization is a particularly powerful technique in this domain.

Fluorescence Polarization Assays for Ligand-Receptor Binding

Fluorescence Polarization (FP) is a homogeneous assay technique that allows for the quantitative analysis of molecular binding events in solution. frontiersin.org The principle is based on the rotational speed of a fluorescent molecule. A small fluorescently labeled molecule (the "tracer"), such as a fluorescein-tagged ligand, tumbles rapidly in solution and thus extensively depolarizes the plane-polarized light used for excitation, resulting in a low FP value. frontiersin.org When this tracer binds to a much larger molecule, such as a protein receptor, its rotation slows dramatically. frontiersin.org This slower tumbling leads to a smaller degree of depolarization, and a high FP value is measured.

This change in polarization provides a direct readout of the binding event. frontiersin.org FP assays are widely used in drug discovery for high-throughput screening (HTS) to identify compounds that can disrupt ligand-receptor interactions. In a competitive FP assay, a test compound is added to a mixture of the fluorescent tracer and the receptor. If the compound binds to the receptor, it displaces the fluorescent tracer, causing the tracer to tumble freely again and the FP value to decrease. This format allows for the rapid and quantitative screening of large compound libraries for potential inhibitors. eurogentec.com

Fluorescein and its derivatives are commonly used fluorophores for these assays, although red-shifted dyes like BODIPY TMR are sometimes preferred to reduce interference from autofluorescence in biological samples. excedr.comnih.gov The technique is applicable to a wide range of targets, including G-protein coupled receptors (GPCRs), kinases, and nuclear receptors. eurogentec.comnih.gov

Studies of Protein-Carbohydrate Interactions Using this compound Conjugates

The study of interactions between proteins (such as lectins) and carbohydrates is crucial for understanding many biological processes, including cell recognition, inflammation, and pathogen infection. echelon-inc.com Fluorescence polarization is a highly effective technique for investigating these interactions in solution with minimal sample consumption. echelon-inc.com

The development of an FP assay for this purpose requires the synthesis of a suitable fluorescent glycan probe. echelon-inc.com This is typically achieved by conjugating a carbohydrate of interest to a fluorophore like fluorescein. echelon-inc.com Strategies for creating these conjugates include the reaction of an amino-functionalized sugar with an amine-reactive fluorescein derivative. echelon-inc.com

In a direct binding experiment, the fluorescein-labeled carbohydrate is titrated with increasing concentrations of the protein receptor. echelon-inc.com The resulting increase in fluorescence polarization is measured and plotted to generate a binding isotherm, from which the dissociation constant (Kd) can be calculated, providing a quantitative measure of the binding affinity. echelon-inc.com Competitive FP experiments are also highly valuable, enabling the rapid screening of libraries of unlabeled compounds to discover new molecules that can block specific protein-carbohydrate interactions. echelon-inc.com

Table 2: Principles of Fluorescence Polarization (FP) Assays

| State | Tracer Molecule | Receptor | Molecular Complex | Tumbling Rate | Polarization (mP) |

| Unbound | Fluorescein-labeled ligand (small) | Absent | N/A | Fast | Low |

| Bound | Fluorescein-labeled ligand (small) | Present | Large ligand-receptor complex | Slow | High |

| Competition | Fluorescein-labeled ligand + Unlabeled competitor | Present | Competitor displaces tracer | Fast (for free tracer) | Decreases |

Reporter Systems for Cellular and Subcellular Research (excluding clinical imaging)

This compound serves as an excellent reporter substrate for monitoring enzyme activity within the complex environment of living cells. The ability to introduce a non-fluorescent molecule that becomes fluorescent only after a specific enzymatic event allows researchers to visualize and quantify cellular processes in real-time. nih.gov

A key application is the measurement of endogenous phosphatase activity. nih.gov FMP and its derivatives can permeate the cell membrane and act as substrates for intracellular phosphatases. nih.gov For example, a study using 3-O-methyl fluorescein phosphate, a lipophobic and polar substrate, demonstrated that it could be used to specifically assay membrane-associated phosphatases in intact cells using flow cytometry. rsc.org The hydrolysis of the substrate at the cell surface resulted in a fluorescent product, allowing for the kinetic analysis of the membrane enzyme activity. rsc.org

In contrast, more lipophilic derivatives like fluorescein diacetate can diffuse throughout the cell and are hydrolyzed by intracellular esterases, leading to fluorescence distributed within the cytoplasm. rsc.org The choice of FMP derivative allows researchers to target different subcellular compartments or enzyme classes.

These reporter systems are invaluable for understanding the roles of enzymes in cellular signaling. nih.gov For instance, incubating HeLa cells with a fluorogenic phosphatase substrate resulted in a significant accumulation of intracellular fluorescence, providing a direct readout of phosphatase activity within the living cells. nih.gov Such assays can be used to screen for enzyme inhibitors, study signaling pathways, or identify changes in enzyme activity associated with different cellular states or diseases, all without the need for cell lysis. sigmaaldrich.comnih.gov The development of fluorogenic probes with varied excitation and emission profiles continues to expand the toolkit available for detailed cellular and subcellular research. nih.gov

Applications in Cellular Viability and Enzyme Localization Studies

This compound (FMP) serves as a key fluorogenic substrate in biochemical assays, primarily for the detection and quantification of phosphatase activity. Its utility stems from a straightforward enzymatic reaction: FMP, a non-fluorescent or weakly fluorescent molecule, is hydrolyzed by phosphatase enzymes, cleaving the phosphate group to yield the highly fluorescent compound, fluorescein. fishersci.com This conversion forms the basis of its application in assessing cellular health and pinpointing enzymatic activity within cells and tissues.

In cellular viability assays, the core principle is that viable, metabolically active cells contain endogenous enzymes, such as alkaline phosphatases, that can process FMP. fishersci.comnih.gov When FMP is introduced to a cell population, only the live cells with intact membranes and active phosphatases can catalyze the conversion to fluorescein. The resulting increase in fluorescence intensity can be measured and directly correlated to the number of viable cells in the sample. This method is analogous to other fluorometric viability assays, such as those using Calcein-AM, where intracellular esterases in living cells convert a non-fluorescent precursor into a fluorescent product that is retained within the cell. nih.govwiley.com The sensitivity of fluorometric methods offers a significant advantage over colorimetric assays. wiley.com

For enzyme localization studies, FMP is used as a substrate to map the specific sites of phosphatase activity. When applied to tissue sections or cell cultures, the production of fluorescent fluorescein occurs only in the locations where the target phosphatase is present and active. nih.gov This allows for precise spatial mapping of enzyme distribution using fluorescence microscopy. Furthermore, techniques like flow cytometry can be combined with FMP to perform kinetic studies of enzyme activity in entire cell populations. wiley.com By measuring the rate of fluorescence increase over time, researchers can quantify enzyme kinetics on a per-cell basis, providing detailed insights into cellular function and metabolism. wiley.com

Detailed findings from such research applications are summarized in the table below.

| Research Application | Methodology | Key Findings | Reference |

| Enzyme Kinetics in Cell Populations | Flow Cytometry with FMP as substrate | Enabled the measurement of progress curves for enzyme reactions within individual cells, allowing for kinetic analysis in heterogeneous populations. Final FMP concentrations varied from 48 to 381 µM. | wiley.com |

| Histochemical Localization of Alkaline Phosphatase | Fluorescence Microscopy | Developed a method to identify calcium phosphate deposited at sites of alkaline phosphatase activity using calcium-binding fluorochromes, allowing for precise localization without diffusion artifacts. | nih.gov |

| Cellular Viability Assessment | Fluorometric Assays | Fluorometric assays based on enzymatic conversion (e.g., resazurin, Calcein-AM) are more sensitive than colorimetric methods and can be used with fluorometers, fluorescence microscopes, or flow cytometers. | wiley.com |

| Red Blood Cell Viability and Aging | Flow Cytometry with Calcein-AM | Demonstrated that a decrease in cytosolic esterase activity, measured by loss of calcein fluorescence, is an early event in apoptosis, preceding other markers like phosphatidylserine (B164497) externalization. | nih.gov |

Integration into Microfluidic Devices for Single-Cell or Small-Volume Analysis

The principles of FMP-based enzymatic assays are particularly well-suited for integration into microfluidic platforms, which are designed for the precise manipulation of picoliter to nanoliter fluid volumes. acs.orgmdpi.com This synergy enables high-throughput analysis, single-cell resolution, and a significant reduction in reagent consumption, making it a powerful tool in modern biochemical research. nih.govresearchgate.net

In microfluidic systems, FMP can be used for real-time analysis of enzymatic activity or cell viability at the single-cell level. chromatographyonline.com A common approach involves the use of droplet-based microfluidics, where individual cells are encapsulated in tiny aqueous droplets suspended in an immiscible oil phase. chromatographyonline.comfrontiersin.org Each droplet functions as an independent micro-reactor. When a cell is co-encapsulated with FMP and other necessary reagents, any phosphatase activity within that single cell will convert FMP to fluorescein. The fluorescence of each droplet can then be rapidly measured downstream using integrated optical detectors or fluorescence microscopy, allowing for the characterization of thousands or millions of individual cells in a single run. acs.orgmdpi.com

This technology has profound implications for studying cellular heterogeneity, where variations in enzymatic activity between individual cells within a population can be quantified. For example, researchers have used fluorescein-based assays in droplet microfluidics to perform digital analysis of enzymatic reactions in single bacterial cells. acs.org Beyond single-cell analysis, the precise fluid control in microfluidic devices allows for automated, small-volume sample processing with high reproducibility. nih.gov The fluorescence generated from the FMP reaction can be used to assess the efficiency of processes like particle separation or to characterize the physical properties of the microfluidic device itself, such as droplet generation frequency and volume. acs.orgnih.gov

The table below highlights key aspects of integrating fluorescein-based assays into microfluidic systems.

| Microfluidic Application | Technique | Key Advantages & Findings | Reference |

| Single-Cell Enzyme Assays | Droplet-Based Microfluidics | Encapsulation of single cells in picoliter-volume droplets with fluorogenic substrates enables high-throughput digital analysis of enzyme activity. | acs.org |

| Cell Sorting and Analysis | Fluorescence-Activated Droplet Sorting (FADS) | Droplets containing single cells can be sorted based on their fluorescence, allowing for the isolation of cells with specific characteristics (e.g., high enzyme activity). | mdpi.com |

| Precision Sample Handling | Automated Microfluidic Platform | Enables repeatable processing of small sample volumes (0.15–1.5 ml) with real-time feedback from fluorescence detection to ensure precision. | nih.gov |

| Characterization of Microfluidic Devices | Fluorescence Microscopy | The presence of fluorescein in droplets allows for the measurement of droplet production frequency and volume, and characterization of co-flowing laminar streams. | acs.org |

Advanced Methodological Considerations in Fluorescein Monophosphate Research

Spectroscopic Techniques for Quantitative and Qualitative Analysis of Fluorescein (B123965) Monophosphate

Spectroscopic methods are central to FMP-based assays, primarily due to the distinct change in fluorescence upon enzymatic cleavage of the phosphate (B84403) group. The non-fluorescent nature of FMP contrasts sharply with the strong fluorescence of the resulting fluorescein, providing a direct measure of enzyme activity.

Steady-state fluorescence spectroscopy is a cornerstone technique for quantifying enzyme activity using FMP. This method measures the total fluorescence emission of a sample at a fixed point in time, which, in the context of an FMP-based assay, corresponds to the amount of fluorescein produced. The intensity of the fluorescence signal is directly proportional to the concentration of the fluorescent molecule, allowing for the creation of standard curves to determine the concentration of fluorescein in unknown samples. horiba.com This principle is widely applied in enzyme kinetics and high-throughput screening. creative-enzymes.compatsnap.com

The assay functions on the principle of enzymatic hydrolysis. Enzymes such as alkaline phosphatase (ALP) catalyze the removal of the phosphate group from the non-fluorescent FMP, yielding the highly fluorescent fluorescein molecule. nasa.govresearchgate.net The rate of fluorescein production, measured as an increase in fluorescence intensity over time, is directly proportional to the enzyme's activity. This method is highly sensitive, capable of detecting minute changes in fluorescence and thus very low levels of enzyme activity. creative-enzymes.compatsnap.com

Fluorometric assays using substrates like FMP are generally much more sensitive than spectrophotometric alternatives. creative-enzymes.com They are particularly valuable for assays on small biological samples where enzyme concentrations are low. creative-enzymes.com The technique can be adapted for real-time kinetic analysis, providing insights into enzyme function, inhibition, and regulation. patsnap.comresearchgate.net

| Substrate | Enzyme | Principle | Reference |

|---|---|---|---|

| Fluorescein Diphosphate (B83284) (FDP) | Alkaline Phosphatase | Sequential dephosphorylation of two phosphate groups to yield fluorescein. researchgate.net | researchgate.netresearchgate.net |

| 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) | Protein Phosphatase 2A (PP2A) | Enzymatic cleavage of the phosphate group yields the highly fluorescent 6,8-difluoro-4-methylumbelliferone. | researchgate.net |

| 4-methylumbelliferyl phosphate (4MUP) | Alkaline Phosphatase | Hydrolysis by phosphatase yields the fluorescent product 4-methylumbelliferone (B1674119) (4MU). researchgate.net | researchgate.net |

| Resorcinol (B1680541) monophosphate | Alkaline Phosphatase | Enzymatic hydrolysis yields the fluorescent product resorcinol. | researchgate.net |

Time-resolved fluorescence (TRF) provides deeper insights beyond simple intensity measurements by monitoring the fluorescence decay time of a fluorophore. spiedigitallibrary.orgbmglabtech.com This technique is particularly powerful for analyzing complex biological systems where multiple fluorescent species may be present or where the sample itself exhibits autofluorescence. publish.csiro.aunih.gov Standard fluorophores like fluorescein have a short fluorescence lifetime, typically in the nanosecond range. nih.govmoleculardevices.com

A key advantage of measuring fluorescence lifetime is its independence from the fluorophore's concentration, which can be a variable in biological samples. acs.orgresearchgate.net Instead, the lifetime is sensitive to the fluorophore's immediate molecular environment, including factors like pH, ion concentration, and binding to macromolecules. researchgate.netspiedigitallibrary.org This makes it an excellent tool for probing molecular interactions and local conditions within a cell. nih.gov

For instance, time-resolved measurements can distinguish between fluorescein and its metabolites, such as fluorescein monoglucuronide, which have overlapping emission spectra but different fluorescence lifetimes (4.0 nsec for fluorescein vs. 2.3 nsec for its glucuronide at 37°C, pH 7.35). nih.gov This allows for the accurate quantification of each species in a mixture. nih.gov

Fluorescence Lifetime Imaging (FLIM) combines time-resolved fluorescence with microscopy to create a spatial map of fluorescence lifetimes across a sample, such as a living cell. publish.csiro.aunih.gov FLIM is highly effective at distinguishing the signal of a specific fluorescent probe (like fluorescein) from background autofluorescence, as the endogenous fluorophores in cells often have distinct lifetimes. publish.csiro.auresearchgate.net This capability is crucial for accurately localizing and quantifying enzyme activity within specific cellular compartments. acs.org

| Compound | Fluorescence Lifetime (nsec) | Conditions | Reference |

|---|---|---|---|

| Fluorescein | 4.0 | 37°C, pH 7.35 | nih.gov |

| Fluorescein Monoglucuronide | 2.3 | 37°C, pH 7.35 | nih.gov |

Synchronous fluorescence spectroscopy (SFS) is an advanced technique that simplifies complex fluorescence spectra by simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength interval (Δλ) between them. shimadzu.com This approach offers several advantages over conventional fluorescence spectroscopy, including narrowing of spectral bands, simplification of spectra from multicomponent mixtures, and reduction of interference from light scattering. shimadzu.comresearchgate.netroyalsocietypublishing.org

SFS is particularly useful for resolving the spectra of mixtures containing multiple fluorescent compounds, such as fluorescein and other dyes or naturally occurring fluorophores in biological samples. royalsocietypublishing.orgcore.ac.uknih.gov By carefully selecting the Δλ value, it is possible to selectively enhance the signal of a target analyte and resolve overlapping spectral features. shimadzu.comnatureblink.com

Spectral deconvolution, often used in conjunction with SFS, is a computational method that separates a complex, overlapping spectrum into its individual components. core.ac.ukascelibrary.org Using non-linear curve-fitting software, researchers can model the composite spectrum and quantify the contribution of each fluorophore, such as fluorescein, even at very low concentrations against a high background of natural fluorescence. core.ac.uk This is critical in applications like groundwater tracing, where tracer dyes must be unambiguously identified and quantified. core.ac.ukascelibrary.org The combination of SFS and spectral deconvolution provides a powerful tool for the highly selective and sensitive analysis of fluorescein in complex environments. core.ac.uknih.gov